Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate is a synthetic compound with the molecular formula C13H12F3NO3 It is characterized by the presence of an indole ring, a trifluoromethyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate typically involves the reaction of indole derivatives with trifluoromethyl ketones under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of ethyl trifluoropyruvate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) at elevated temperatures.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxy compound.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its indole moiety, which is common in many natural products.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid ethyl ester
- 3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester
Uniqueness
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate is unique due to the combination of its trifluoromethyl group and indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H12F3NO3 |
---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H12F3NO3/c1-2-20-11(18)12(19,13(14,15)16)9-7-17-10-6-4-3-5-8(9)10/h3-7,17,19H,2H2,1H3 |
InChI Key |
CYSKFJCLFAQXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)O |
Origin of Product |
United States |
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